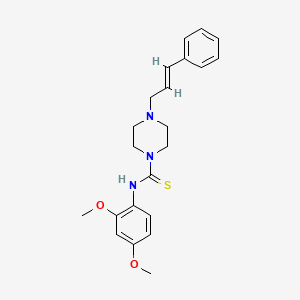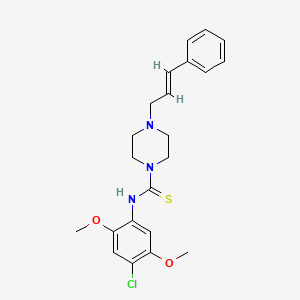![molecular formula C12H15N3O7S B3745672 1-(2-methyl-5-nitro-1,3-dioxan-5-yl)-2-[(4-methylphenyl)sulfonyl]diazene 1-oxide](/img/structure/B3745672.png)
1-(2-methyl-5-nitro-1,3-dioxan-5-yl)-2-[(4-methylphenyl)sulfonyl]diazene 1-oxide
説明
1-(2-methyl-5-nitro-1,3-dioxan-5-yl)-2-[(4-methylphenyl)sulfonyl]diazene 1-oxide, also known as MNDO, is a synthetic compound that has been widely used in scientific research. The compound belongs to the family of nitroaromatic compounds and is known for its potential to generate reactive oxygen species (ROS) and cause oxidative stress in cells.
科学的研究の応用
1-(2-methyl-5-nitro-1,3-dioxan-5-yl)-2-[(4-methylphenyl)sulfonyl]diazene 1-oxide has been widely used in scientific research to study oxidative stress and its effects on various cellular processes. The compound is known to generate ROS, which are highly reactive molecules that can cause damage to cellular components such as DNA, proteins, and lipids. 1-(2-methyl-5-nitro-1,3-dioxan-5-yl)-2-[(4-methylphenyl)sulfonyl]diazene 1-oxide has been used to induce oxidative stress in cells and study its effects on apoptosis, cell cycle progression, and DNA damage repair.
作用機序
1-(2-methyl-5-nitro-1,3-dioxan-5-yl)-2-[(4-methylphenyl)sulfonyl]diazene 1-oxide generates ROS through a process called redox cycling, in which the compound is reduced to a nitroso intermediate and then oxidized back to its original form, generating superoxide and hydroxyl radicals in the process. These ROS can cause damage to cellular components and disrupt cellular processes. 1-(2-methyl-5-nitro-1,3-dioxan-5-yl)-2-[(4-methylphenyl)sulfonyl]diazene 1-oxide has also been shown to inhibit the activity of antioxidant enzymes such as superoxide dismutase and catalase, further exacerbating oxidative stress.
Biochemical and Physiological Effects:
1-(2-methyl-5-nitro-1,3-dioxan-5-yl)-2-[(4-methylphenyl)sulfonyl]diazene 1-oxide has been shown to induce oxidative stress and cause DNA damage in various cell types, including cancer cells. The compound has also been shown to induce apoptosis and inhibit cell cycle progression in cancer cells. In addition, 1-(2-methyl-5-nitro-1,3-dioxan-5-yl)-2-[(4-methylphenyl)sulfonyl]diazene 1-oxide has been shown to induce oxidative stress in animal models, leading to tissue damage and inflammation. However, the exact biochemical and physiological effects of 1-(2-methyl-5-nitro-1,3-dioxan-5-yl)-2-[(4-methylphenyl)sulfonyl]diazene 1-oxide are still not fully understood and require further investigation.
実験室実験の利点と制限
1-(2-methyl-5-nitro-1,3-dioxan-5-yl)-2-[(4-methylphenyl)sulfonyl]diazene 1-oxide is a useful tool for studying oxidative stress and its effects on cellular processes. The compound is relatively easy to synthesize and can be used at low concentrations to induce oxidative stress in cells. However, 1-(2-methyl-5-nitro-1,3-dioxan-5-yl)-2-[(4-methylphenyl)sulfonyl]diazene 1-oxide is also known to be toxic and can cause damage to cells at higher concentrations. In addition, the compound is unstable and can decompose over time, making it difficult to store and use in experiments.
将来の方向性
There are several future directions for research on 1-(2-methyl-5-nitro-1,3-dioxan-5-yl)-2-[(4-methylphenyl)sulfonyl]diazene 1-oxide. One area of research could focus on the development of new analogs of 1-(2-methyl-5-nitro-1,3-dioxan-5-yl)-2-[(4-methylphenyl)sulfonyl]diazene 1-oxide that are more stable and less toxic. Another area of research could focus on the use of 1-(2-methyl-5-nitro-1,3-dioxan-5-yl)-2-[(4-methylphenyl)sulfonyl]diazene 1-oxide in combination with other compounds to enhance its effects on oxidative stress and apoptosis in cancer cells. Finally, further research is needed to fully understand the biochemical and physiological effects of 1-(2-methyl-5-nitro-1,3-dioxan-5-yl)-2-[(4-methylphenyl)sulfonyl]diazene 1-oxide and its potential as a therapeutic agent for cancer and other diseases.
特性
IUPAC Name |
(Z)-(2-methyl-5-nitro-1,3-dioxan-5-yl)-(4-methylphenyl)sulfonylimino-oxidoazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O7S/c1-9-3-5-11(6-4-9)23(19,20)13-14(16)12(15(17)18)7-21-10(2)22-8-12/h3-6,10H,7-8H2,1-2H3/b14-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYORUYBXHOXLO-YPKPFQOOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OCC(CO1)([N+](=NS(=O)(=O)C2=CC=C(C=C2)C)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1OCC(CO1)(/[N+](=N/S(=O)(=O)C2=CC=C(C=C2)C)/[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-(2-methyl-5-nitro-1,3-dioxan-5-yl)-(4-methylphenyl)sulfonylimino-oxidoazanium | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-benzyl-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B3745594.png)

![2-[(2-methylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B3745608.png)
![N'-(acetyloxy)-2-[(2-ethyl-6-methyl-3-pyridinyl)oxy]ethanimidamide](/img/structure/B3745612.png)


![2-fluoro-N-{[(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3745632.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B3745635.png)


![1-[(4-methoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3745649.png)
![8-[4-(3-hydroxyphenyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3745655.png)
![1,3-dimethyl-8-[4-(2-pyridinyl)-1-piperazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3745663.png)
![1'-{2-[(2-benzoyl-4-chlorophenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B3745705.png)